molecular formula C19H38ClNO4 B590597 Lauroyl-L-carnitine chloride CAS No. 6919-91-1

Lauroyl-L-carnitine chloride

Cat. No. B590597
CAS RN: 6919-91-1
M. Wt: 379.966
InChI Key: PDBBUDRTWRVCFN-UNTBIKODSA-N
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Description

Lauroyl-L-carnitine chloride, also known as Dodecanoylcarnitine, is an acylcarnitine compound with essential roles in energy metabolism . It has been used to permeate porcine intestinal cells to deliver the polar fluorescent probe fluorescent yellow .


Synthesis Analysis

The synthesis of Lauroyl-L-carnitine chloride involves adding L-carnitine to acetic acid, followed by the addition of lauroyl chloride. The mixture is then heated and kept at a certain temperature for a few hours. After the reaction, acetic acid is evaporated under vacuum at a specific temperature. The resulting crude product is then dried to obtain Lauroyl-L-carnitine hydrochloride .


Molecular Structure Analysis

The molecular formula of Lauroyl-L-carnitine chloride is C19H38ClNO4 . Its molecular weight is 379.96 .


Chemical Reactions Analysis

Lauroyl-L-carnitine chloride is an acylcarnitine and a quaternary ammonium-containing cationic surfactant . It has been used to permeabilize porcine enterocytes for delivery of the polar fluorescent probe lucifer yellow .


Physical And Chemical Properties Analysis

Lauroyl-L-carnitine chloride has a molecular weight of 379.75 . Its molecular formula is C19H38O4N•Cl .

Scientific Research Applications

Surface Adsorption and Solution Aggregation

Lauroyl-L-carnitine chloride (C12LC) demonstrates potential as a surfactant with desirable physical properties, such as surface adsorption and solution aggregation. Research has shown that C12LC forms stable micelles, which are less affected by changes in temperature, concentration, ionic strength, or pH. These properties suggest potential applications for C12LC as a solubilizing agent in various fields (Liu et al., 2021).

Bioavailability and Metabolic Effects

In a study on piglets, lauroyl-L-carnitine showed lower bioavailability compared to other L-carnitine compounds. This suggests that the esterification of L-carnitine, as in the case of lauroyl-L-carnitine, can affect its metabolic availability and absorption, providing insights into its potential applications and limitations in nutritional and metabolic studies (Eder et al., 2005).

Enhancement of Mitochondrial Function

Exogenous application of carnitine, including lauroyl-L-carnitine, can enhance the transport of fatty acids into mitochondria and stimulate mitochondrial respiration. This effect was observed in maize seedlings, indicating the potential of lauroyl-L-carnitine in agricultural and biological research to influence energy production and cellular metabolism (Turk et al., 2019).

Pharmaceutical and Biomedical Applications

Lauroyl-L-carnitine chloride has been studied in the context of pharmaceutical formulations, particularly in its relationship with calcium chelation and proteolysis inhibition. This research can inform the development of oral peptide and protein formulations, highlighting the compound's potential in drug delivery and pharmacokinetics (Welling et al., 2014).

Mechanism of Action

Target of Action

Lauroyl-L-carnitine chloride is an acylcarnitine and a quaternary ammonium-containing cationic surfactant . It has been used to permeabilize porcine enterocytes . Therefore, its primary targets are the cell membranes of enterocytes .

Mode of Action

Lauroyl-L-carnitine chloride interacts with the cell membranes of enterocytes, increasing their permeability . This allows for the delivery of polar fluorescent probes into the cells

Biochemical Pathways

Lauroyl-L-carnitine chloride is synthesized in the liver from methionine . It plays essential roles in energy metabolism . The compound is integral in various metabolic processes, including the transportation of fatty acids into mitochondria . The possible effect of carnitine on the lipid trafficking between cytoplasm, mitochondrial matrix, and the mitochondrial respiration has been investigated .

Pharmacokinetics

It is known that the compound is slightly soluble in methanol and water , which may impact its bioavailability

Result of Action

The primary result of Lauroyl-L-carnitine chloride’s action is the increased permeability of enterocyte cell membranes . This allows for the delivery of polar fluorescent probes into the cells . The compound’s role in energy metabolism and lipid trafficking may also have downstream effects on cellular function .

Action Environment

The action, efficacy, and stability of Lauroyl-L-carnitine chloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and methanol may affect its distribution and absorption in the body. Additionally, the compound’s effectiveness in permeabilizing cell membranes may depend on the specific characteristics of the cells and their environment

Safety and Hazards

Lauroyl-L-carnitine chloride may cause skin and eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid contact with skin and eyes, and to avoid breathing mist/vapors/spray .

Future Directions

Lauroyl-L-carnitine chloride finds application in biochemical research and metabolomics research . Its concentration can serve as a diagnostic marker, particularly in cases of carnitine deficiency, and is of significance in assessing disease activity and diagnosing conditions like HIV and chronic hepatitis B infections .

properties

IUPAC Name

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBBUDRTWRVCFN-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lauroyl-L-carnitine chloride

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